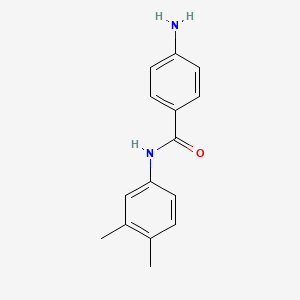

4-amino-N-(3,4-dimethylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-amino-N-(3,4-dimethylphenyl)benzamide” is a biochemical used for proteomics research . It is a crucial building block in the synthesis of many drug candidates .

Synthesis Analysis

The synthesis of “this compound” involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction was performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular formula of “this compound” is C15H16N2O, and its molecular weight is 240.30 .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “this compound” is the direct condensation of benzoic acids and amines . This reaction is relatively complicated due to the coexistence of parallel monoacylation by-products and consecutive diacylation by-products .Scientific Research Applications

Anticonvulsant Properties

Research has shown that derivatives of N-(substituted)-4-aminobenzamides, including 4-amino-N-(2,6-dimethylphenyl) benzamide, possess significant anticonvulsant activities. These compounds have been extensively investigated for their ability to inhibit seizures induced by pentylenetetrazole in rats. Efforts to improve their efficacy have involved the synthesis of analogues to limit metabolic inactivation, demonstrating a potential avenue for developing new antiepileptic drugs (Afolabi & Okolie, 2013).

Synthesis and Characterization of New Compounds

The synthesis and structural characterization of "4-amino-N-(3,4-dimethylphenyl)benzamide" and its derivatives have been subjects of interest in materials science and pharmaceutical chemistry. These studies aim to understand the compound's molecular structure, which could inform its further applications in drug development and materials science:

- Molecular Structure and Characterization : The crystalline structure of N-(2,6-Dimethylphenyl)benzamide, a closely related compound, has been analyzed, revealing insights into the molecular orientation that could influence its pharmaceutical applications (Gowda et al., 2008).

- Polymer Synthesis : Research into polyamides derived from similar compounds has explored their solubility and thermal properties, indicating potential for use in various industrial applications. These studies underscore the versatility of dimethylphenyl benzamide derivatives in synthesizing materials with desirable properties, such as high solubility and thermal stability (Liaw et al., 2002).

Biological Activity

Beyond anticonvulsant properties, the broader category of benzamide derivatives, including "this compound," has been investigated for various biological activities. These include their potential as anti-inflammatory agents and their roles in inhibiting specific enzymes, showcasing the compound's significance in medicinal chemistry research aimed at discovering new therapeutic agents (Saeed et al., 2015).

Safety and Hazards

Future Directions

The future directions for “4-amino-N-(3,4-dimethylphenyl)benzamide” could involve the development of an efficient and practical process for its synthesis. A recent study reported a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives, which could be of considerable importance .

properties

IUPAC Name |

4-amino-N-(3,4-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-3-8-14(9-11(10)2)17-15(18)12-4-6-13(16)7-5-12/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQVEDYFNKJHLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2591428.png)

![1-Bromo-4-[(2-phenoxyethyl)sulfanyl]benzene](/img/structure/B2591435.png)